molecular formula C16H17N3O2S2 B4171328 5-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide

5-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4171328
M. Wt: 347.5 g/mol
InChI Key: CMKHFJYZMLVQFA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as an ethyl group, a thiadiazole ring, a benzofuran ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The thiadiazole ring, benzofuran ring, and carboxamide group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiadiazole ring could contribute to its stability, while the carboxamide group could influence its solubility .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it would interact with biological targets in the body .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the functional groups present, it could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

5-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-4-10-6-7-12-11(8-10)9(3)13(21-12)14(20)17-15-18-19-16(23-15)22-5-2/h6-8H,4-5H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKHFJYZMLVQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NN=C(S3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
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5-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 3
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5-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 4
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5-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 6
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5-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide

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